(R)-2-((叔丁氧羰基)氨基)戊-4-烯酸

描述

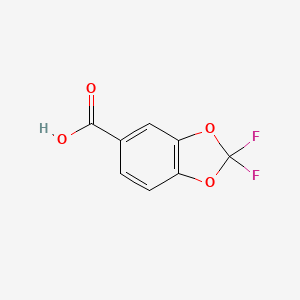

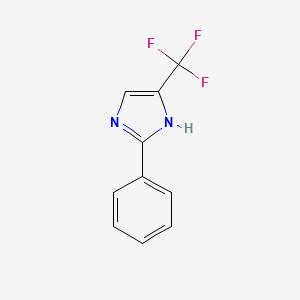

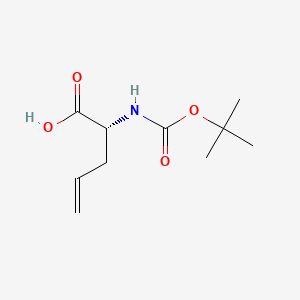

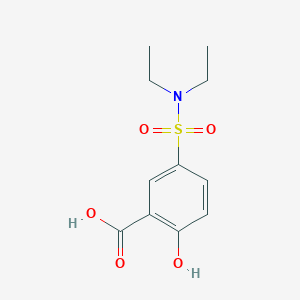

“®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid” is a chemical compound with the molecular formula C10H17NO4 . It is also known by its IUPAC name, ethyl ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the configuration of its chiral center.

Physical And Chemical Properties Analysis

The molecular weight of “®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid” is 215.25 . Other physical and chemical properties, such as its melting point, boiling point, and solubility, were not available in the sources I found.

科学研究应用

Peptide Synthesis

Boc-D-Allylglycine: is extensively used in peptide synthesis. Its incorporation into peptides allows for the introduction of allyl groups, which can be further modified through various chemical reactions. This amino acid is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and compatibility with the process .

Protein Engineering

In protein engineering, Boc-D-Allylglycine serves as a non-canonical amino acid that can be incorporated into proteins to study structure-function relationships. It provides a means to introduce site-specific modifications, enabling researchers to investigate the effects of such changes on protein activity and stability .

Medicinal Chemistry

The compound’s ability to be used as a building block in medicinal chemistry is significant. It can be utilized to create novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The allyl group in Boc-D-Allylglycine offers a handle for subsequent chemical transformations, which can be exploited to enhance drug efficacy .

安全和危害

作用机制

Target of Action

Boc-D-Allylglycine, also known as ®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid or Boc-D-Allyglycine.DCHA, is primarily used as a protecting group for amino functions in the synthesis of multifunctional targets . The primary targets of Boc-D-Allyglycine are amino functions that often occur in the context of synthetic projects .

Mode of Action

The mode of action of Boc-D-Allyglycine involves its conversion to tert-butyl carbamate, a process that is generally the first option when there is a need to protect an amino function . This conversion is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .

Biochemical Pathways

The biochemical pathways affected by Boc-D-Allyglycine are primarily related to the synthesis of multifunctional targets where amino functions often occur . The use of Boc-D-Allyglycine results in products containing one or two Boc-groups resulting from dual protection of amines and amides .

Pharmacokinetics

It is known that the boc group is stable towards most nucleophiles and bases This stability suggests that Boc-D-Allyglycine may have good bioavailability

Result of Action

The result of the action of Boc-D-Allyglycine is the protection of amino functions, facilitating the synthesis of multifunctional targets . This protection is crucial in many synthetic projects, particularly in the field of peptide synthesis .

Action Environment

The action of Boc-D-Allyglycine can be influenced by environmental factors such as the presence of a base and the anhydride Boc 2 O . The reaction can be conducted under either aqueous or anhydrous conditions . The stability of the Boc group towards most nucleophiles and bases suggests that Boc-D-Allyglycine may be stable under a variety of environmental conditions .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPDPLXLAKNJMI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)

![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)

![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)

![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)